(S)-5-Oxo-piperidine-2-carboxylic acid ethyl ester
CAS No.:
Cat. No.: VC13768545
Molecular Formula: C8H13NO3
Molecular Weight: 171.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H13NO3 |
---|---|
Molecular Weight | 171.19 g/mol |
IUPAC Name | ethyl (2S)-5-oxopiperidine-2-carboxylate |
Standard InChI | InChI=1S/C8H13NO3/c1-2-12-8(11)7-4-3-6(10)5-9-7/h7,9H,2-5H2,1H3/t7-/m0/s1 |
Standard InChI Key | LWOHCOQCIQCQIX-ZETCQYMHSA-N |
Isomeric SMILES | CCOC(=O)[C@@H]1CCC(=O)CN1 |
SMILES | CCOC(=O)C1CCC(=O)CN1 |
Canonical SMILES | CCOC(=O)C1CCC(=O)CN1 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure consists of a piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) substituted with a ketone group at position 5 and an ethyl ester group at position 2. The SMILES notation (CCOC(=O)C1CCC(=O)CN1) confirms the connectivity: the ethyl ester (–COOCH₂CH₃) is bonded to carbon 2, while the ketone (–C=O) occupies carbon 5 . The chiral center at carbon 2 dictates the (S)-enantiomer’s stereochemical identity, which is crucial for its role in drug synthesis .
Physicochemical Data
Key physicochemical properties include:
The InChIKey (LWOHCOQCIQCQIX-UHFFFAOYSA-N) and 3D conformer data available in PubChem further validate its structural uniqueness . Comparatively, the related five-membered analog ethyl pyroglutamate (C₇H₁₁NO₃) shares functional groups but lacks the piperidine ring’s conformational flexibility .
Synthesis and Manufacturing
Historical Synthesis Routes
The earliest synthesis, reported by Freed et al. in 1960, utilized (L)-glutamic acid diethyl ester as the starting material . Key steps included:
-
N-Benzoylation: Reaction with benzoyl chloride to form N-benzoyl glutamate diethyl ester.
-
Substitution and Cyclization: Treatment with ethyl chloroacetate under basic conditions to yield a piperidine derivative.
-
Hydrolysis and Decarboxylation: Acidic hydrolysis followed by decarboxylation produced (S)-5-oxopiperidine-2-carboxylic acid .
This method, though pioneering, faced challenges in yield and stereochemical purity due to side reactions at the N-atom .
Modern Improvements
Patent CN109970625A introduced a streamlined “one-pot” approach starting from L-glutamic acid :
-
Esterification: Conversion to L-glutamic acid diethyl ester.
-
N-Protection and Substitution: Sequential addition of 2-haloacetate and a protective agent (e.g., Boc anhydride) under alkaline conditions.
-
Intramolecular Cyclization: Strong base-mediated ring closure to form protected (S)-5-oxopiperidine-2-carboxylate .
This method enhanced efficiency by minimizing intermediate isolation and improving enantiomeric excess (>98% ee) .
Recent Advances
Patent CN117625710A (2023) further optimized the process by employing asymmetric catalysis during cyclization, achieving higher yields (85–90%) and reducing byproducts . The use of chiral ligands (e.g., bis-oxazoline) ensured precise control over the (S)-configuration .
Applications in Pharmaceutical Synthesis
Role in Avibactam Production
(S)-5-Oxo-piperidine-2-carboxylate is a pivotal intermediate in synthesizing avibactam, a non-β-lactam β-lactamase inhibitor used in combination antibiotics . The synthesis pathway involves:
-
Condensation with O-Benzylhydroxylamine: Forms an imine intermediate.
-
Hydrogenation and Cyclization: Generates the diazabicyclooctane core of avibactam .
The compound’s chiral purity directly impacts avibactam’s efficacy, as improper stereochemistry reduces β-lactamase binding affinity .
Broader Medicinal Chemistry Relevance
Beyond avibactam, the compound’s scaffold is explored in:
-
Protease Inhibitors: Piperidine derivatives inhibit HIV-1 protease and thrombin.
-
Neurological Agents: Structural analogs modulate GABA receptors for epilepsy treatment .
Comparative Analysis with Structural Analogs
Ethyl Pyroglutamate
This five-membered analog (C₇H₁₁NO₃) shares the ester and ketone functionalities but exhibits distinct reactivity due to ring strain . It lacks the piperidine ring’s stability, limiting its utility in complex syntheses .
4-Oxo-piperidine Derivatives
Compounds like 4-oxo-piperidine serve as intermediates in antipsychotic drugs but lack the carboxylate group essential for β-lactamase inhibition .
Future Directions
Synthetic Methodology
Emerging techniques such as flow chemistry and enzyme-catalyzed asymmetric synthesis could further optimize yield and sustainability .
Drug Development
Exploration of (S)-5-oxo-piperidine-2-carboxylate in antibiotic adjuvants and anticancer agents represents a promising frontier, leveraging its chiral scaffold for targeted activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume